Methyl 2-amino-5-bromonicotinate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-amino-5-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWKBBOOIZBIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376965 | |
| Record name | methyl 2-amino-5-bromonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50735-34-7 | |
| Record name | Methyl 2-amino-5-bromonicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50735-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-amino-5-bromonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-amino-5-bromonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Reactivity of Methyl 2 Amino 5 Bromonicotinate
Established Synthetic Routes to Methyl 2-amino-5-bromonicotinate
The synthesis of this compound typically involves the construction and functionalization of a pyridine (B92270) ring system.
The primary precursor for this compound is often 2-aminonicotinic acid or its derivatives. A common strategy involves the bromination of the pyridine ring followed by esterification of the carboxylic acid.
One established method for the synthesis of a related precursor, 2-amino-5-bromobenzoic acid, involves the bromination of 2-aminobenzoic acid. chemicalbook.com In this process, a solution of bromine in glacial acetic acid is added to sodium 2-aminobenzoate, also in glacial acetic acid, at a controlled temperature. chemicalbook.com This reaction can lead to the formation of both mono- and di-brominated products, which can be separated based on their differential solubility. chemicalbook.com
Another approach starts from 2-amino-5-bromopyrimidine, which can be converted to a 2-halogen-5-bromopyrimidine through diazotization followed by a Sandmeyer or similar reaction. google.com This halogenated intermediate can then undergo further substitution reactions. google.com
The direct synthesis of this compound can also be achieved. While specific high-yield syntheses are often proprietary, the general principles of aromatic substitution and functional group manipulation apply.
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Factors such as solvent, temperature, and the choice of brominating agent can significantly impact the outcome of the synthesis.
For instance, in the bromination of related imidazole (B134444) systems, the solvent can influence the degree of bromination. Bromination of 1-methyl-2-nitroimidazole (B155463) in water leads to rapid dibromination, whereas in dioxane, the reaction is slower and can be controlled to yield monobrominated products. researchgate.net Similar solvent effects can be anticipated in the synthesis of this compound.
The choice of catalyst and reaction promoters is also critical. For example, in the synthesis of N-methyl aromatic amines from nitroso compounds, triethylphosphite has been used as an effective oxygen scavenger under transition metal-free conditions, preventing over-methylation. researchgate.net
The table below summarizes key aspects of precursor synthesis that can be optimized.
| Parameter | Considerations for Optimization | Potential Outcomes |
| Solvent | Polarity and solubility of reactants and intermediates. | Can influence reaction rate and selectivity (mono- vs. di-substitution). |
| Temperature | Reaction kinetics and stability of intermediates. | Lower temperatures may favor selectivity, while higher temperatures can increase reaction rates. |
| Brominating Agent | Reactivity and selectivity (e.g., Br2, NBS). | Choice of agent can affect the position and extent of bromination. |
| Catalyst/Promoter | Use of Lewis acids, phase transfer catalysts, etc. | Can enhance reaction rates and improve yields. |
Functional Group Transformations and Derivatization Strategies
The three primary functional groups of this compound—the amino group, the bromo substituent, and the methyl ester—provide multiple avenues for derivatization.
The amino group in this compound is a versatile handle for various chemical transformations.
Acylation: The amino group can be readily acylated. For instance, reaction with methanesulfonyl chloride can lead to the formation of a sulfonamide. nih.gov This reaction is typically carried out in a suitable solvent like dichloromethane. nih.gov
Diazotization: The amino group can undergo diazotization, followed by reactions such as the Sandmeyer reaction, to introduce a range of other functional groups. google.com
N-Alkylation: The amino group can be alkylated, although direct alkylation may lead to mixtures of mono- and di-alkylated products. Selective mono-N-methylation of aromatic amines has been achieved using methylboronic acid. researchgate.net
Derivatization for Analysis: The amino group can be derivatized to facilitate analysis. For example, 5-bromonicotinic acid N-hydroxysuccinimide ester has been used for the specific derivatization of N-terminal amino groups in peptides for mass spectrometry analysis. nih.gov This derivatization introduces a characteristic bromine isotope pattern that aids in identification. nih.gov
The following table outlines some common reactions of the amino group.
| Reaction Type | Reagent(s) | Product Type |
| Acylation | Acid chlorides, Anhydrides | Amides |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides |
| Diazotization | Nitrous acid (NaNO2, HCl) | Diazonium salt |
| N-Alkylation | Alkyl halides, Reductive amination | Alkylated amines |
The bromo substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions.
Nucleophilic Aromatic Substitution: The bromine atom can be displaced by nucleophiles, although this often requires activating groups on the ring. In some cases, the bromine atom can be replaced by hydrogen or other groups under specific conditions, sometimes with the use of a catalyst like copper powder. researchgate.net The reactivity can be influenced by the position of other substituents.
Cross-Coupling Reactions: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of derivatives. For example, 2-methyl-5-bromopyrimidine is widely used in Stille coupling reactions to synthesize novel compounds with potential physiological activity. google.com
The methyl ester group can be transformed into other functional groups, primarily through hydrolysis and reduction.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. nih.gov This carboxylic acid can then be further functionalized. For example, 5-bromonicotinic acid has been used as a starting material for the synthesis of other compounds. chemicalbook.com
Reduction: The methyl ester can be reduced to a primary alcohol. This transformation can be achieved using reducing agents like lithium aluminum hydride. The resulting alcohol can then be oxidized to an aldehyde. For instance, 2-amino-5-bromobenzoic acid can be reduced to 2-amino-5-bromobenzyl alcohol, which can then be oxidized to 2-amino-5-bromobenzaldehyde. orgsyn.org
Amidation: The methyl ester can be converted to an amide by reaction with an amine. This is a common strategy in the synthesis of bioactive molecules.
The table below details reactions of the methyl ester group.
| Reaction Type | Reagent(s) | Product Type |
| Hydrolysis | Acid or Base (e.g., NaOH, HCl) | Carboxylic Acid |
| Reduction | Strong reducing agents (e.g., LiAlH4) | Primary Alcohol |
| Amidation | Amines | Amides |
Advanced Carbon-Carbon and Carbon-Heteroatom Coupling Reactions Utilizing this compound
This compound serves as a versatile building block in organic synthesis, primarily owing to the presence of a reactive bromine atom on the pyridine ring. This facilitates a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C-5 position. These transformations are pivotal in the construction of complex molecular architectures, particularly in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the functionalization of aryl and heteroaryl halides. In the context of this compound, the electron-deficient nature of the pyridine ring, further influenced by the amino and ester functionalities, impacts its reactivity in these transformations. The selection of the appropriate palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity.
The Suzuki-Miyaura coupling is a widely employed method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided search results, the reaction is a standard procedure for the arylation of bromopyridines. Typically, these reactions involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base, often an aqueous solution of sodium or potassium carbonate. The reaction is generally carried out in a solvent system like toluene (B28343), DME, or dioxane, often with the addition of water. acsgcipr.orgnih.gov The electronic properties of the boronic acid and the pyridine substrate can significantly influence the reaction outcome.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 9-benzyl-8-bromoadenine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene-DMF | 100 | High |
| 2 | 9-benzyl-8-bromoadenine | Styrylboronic acid | Pd(PPh₃)₄ | aq. K₂CO₃ | DME | 85 | High |
This table presents generalized conditions for related compounds due to the lack of specific data for this compound in the provided search results.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and is a powerful tool for C-C bond formation. organic-chemistry.org Although specific examples with this compound are not detailed in the provided search results, the Negishi coupling of organozinc iodides derived from α-amino acids with aromatic bromides has been described. These reactions typically employ catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand such as P(o-Tol)₃ in a solvent like DMF at elevated temperatures. researchgate.netbath.ac.uk The preparation of the organozinc reagent is a critical step and can be achieved from the corresponding organohalide and activated zinc.
Table 2: General Conditions for Negishi Coupling of Aromatic Bromides
| Entry | Aryl Halide | Organozinc Reagent | Catalyst System | Solvent | Temp (°C) |
| 1 | Aromatic Bromide | Organozinc Iodide | Pd(OAc)₂ / P(o-Tol)₃ | DMF | 50 |
| 2 | Aromatic Bromide | Organozinc Iodide | Pd₂(dba)₃ / P(o-Tol)₃ | DMF | 50 |
This table presents generalized conditions for related compounds due to the lack of specific data for this compound in the provided search results.
The Stille coupling reaction facilitates the formation of carbon-carbon bonds by coupling an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgnih.gov This reaction is valued for its tolerance of a wide range of functional groups. While specific experimental data for the Stille coupling of this compound is not available in the provided search results, the general mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. nih.gov The choice of palladium catalyst, ligand, and solvent is crucial for the success of the reaction.
Table 3: Typical Components of a Stille Coupling Reaction
| Component | Examples |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Organotin Reagent | Aryl-Sn(n-Bu)₃, Vinyl-Sn(n-Bu)₃ |
| Solvent | Toluene, THF, DMF |
| Additives | LiCl (in some cases) |
This table presents generalized components for Stille reactions due to the lack of specific data for this compound in the provided search results.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, involving the palladium-catalyzed coupling of an amine with an aryl halide. researchgate.netnih.govsnnu.edu.cn This reaction is highly versatile and has been successfully applied to a wide range of substrates, including bromopyridines. researchgate.netbath.ac.uk A study on the Buchwald-Hartwig amination of 5-bromo-2-alkyl/aryl-isoindoline-1,3-dione derivatives with 3-amino-2-bromopyridine (B189615) utilized palladium acetate (B1210297), cesium carbonate, and ±BINAP in toluene at 110°C. researchgate.net This suggests that similar conditions could be applicable to this compound for the introduction of various amino substituents at the C-5 position. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results. researchgate.netnih.gov
Table 4: Conditions for Buchwald-Hartwig Amination of a Bromopyridine Derivative
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) |
| 5-bromo-2-alkyl/aryl-isoindoline-1,3-dione | 3-amino-2-bromopyridine | Pd(OAc)₂ | ±BINAP | Cs₂CO₃ | Toluene | 110 |
This table presents conditions for a related bromopyridine substrate, which could be adapted for this compound.
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. mdpi.com This reaction is a valuable tool for the synthesis of substituted alkenes. While specific examples utilizing this compound are not detailed in the provided search results, the Heck reaction of aryl halides with olefins is a well-established transformation. wikipedia.org Typical conditions involve a palladium catalyst, such as Pd(OAc)₂, a base like K₂CO₃ or an amine base, and a polar aprotic solvent like DMF or DMA. wikipedia.orgrsc.org The regioselectivity of the alkene insertion can be influenced by the electronic nature of the alkene and the specific reaction conditions employed. nih.gov
Table 5: General Conditions for the Heck Reaction of Aryl Halides
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) |
| Aryl Bromide | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 60 |
| Aryl Iodide | Methyl Acrylate | Pd(OAc)₂ | Et₃N | DMF | 120 |
This table presents generalized conditions for Heck reactions, which could be applied to this compound.
Sonogashira Coupling Reactions
The Sonogashira coupling, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, stands as a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction provides a direct route to introduce alkynyl substituents at the C-5 position of the pyridine ring. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orgorganic-chemistry.org
The general scheme involves the reaction of this compound with a terminal alkyne (R-C≡CH) in the presence of a Pd(0) catalyst, a copper(I) salt (e.g., CuI), and a base like triethylamine. The palladium catalyst, often formed in situ from a precursor like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, facilitates the coupling. organic-chemistry.orgmdpi.com The reaction readily proceeds at the bromo-substituted position of the pyridine ring.
Recent advancements have focused on developing copper-free Sonogashira protocols to avoid issues associated with copper, such as catalyst deactivation and the need for stringent anaerobic conditions. These methods often employ specialized ligands or palladium complexes that can promote the catalytic cycle without a copper co-catalyst. nih.govgelest.com For instance, robust aminopyrimidine-palladium(II) complexes have been shown to be effective for copper-free Sonogashira couplings in aqueous media. nih.gov The reaction tolerates a wide array of functional groups on the alkyne partner, making it a highly versatile tool for the derivatization of this compound.
The resulting 5-alkynyl-2-aminonicotinate derivatives are valuable intermediates for the synthesis of various heterocyclic compounds and molecules with potential applications in materials science and pharmaceuticals.
Table 1: Examples of Sonogashira Coupling Conditions for Aryl Bromides This table presents generalized conditions for Sonogashira coupling reactions involving aryl bromides, which are applicable to this compound.
| Catalyst System | Base | Solvent | Typical Temperature | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ / CuI | Triethylamine | THF or DMF | Room Temp. to 80 °C | wikipedia.org |
| PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | 50-100 °C | mdpi.com |
| Pd(OAc)₂ / XPhos (Copper-free) | Cs₂CO₃ | Dioxane | 80-120 °C | organic-chemistry.org |
| Aminopyrimidine-Pd(II) complex (Copper-free) | HEPES buffer | Aqueous media | Room Temperature | nih.gov |
Mechanistic Investigations of Palladium Catalysis in Reactions of this compound
The mechanism of palladium-catalyzed cross-coupling reactions involving this compound follows a well-established catalytic cycle, primarily consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the carbon-bromine bond of this compound to a low-valent palladium(0) complex. youtube.com This step involves the insertion of the palladium atom into the C-Br bond, leading to the formation of a square planar palladium(II) intermediate. youtube.com The oxidation state of palladium changes from 0 to +2. The electron-deficient nature of the pyridine ring, enhanced by the ester group, facilitates this step.
Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) center, displacing the halide. nih.gov For a Suzuki-Miyaura reaction, an organoborane (R-BY₂) reacts with the palladium intermediate in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the R group to the palladium. researchgate.net This forms a new diorganopalladium(II) complex.
Reductive Elimination: This is the final and product-forming step of the cycle. The two organic ligands on the palladium(II) complex couple and are eliminated from the metal center to form the new carbon-carbon bond in the final product. nih.govrsc.org This process reduces the palladium from the +2 to the 0 oxidation state, thereby regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net The stability and electronic properties of the ligands on the palladium complex can significantly influence the rate and efficiency of this step. rsc.org
Kinetic and computational studies on similar aryl halide systems have provided deep insights into the energetics and rate-determining steps of the cycle, which can be influenced by factors such as the choice of ligand, base, and solvent. nih.govnih.govrsc.org For this compound, the presence of the amino and ester groups can influence the electronic density at the palladium center throughout the cycle, potentially affecting reaction rates and catalyst stability.
Other Transition Metal-Catalyzed Transformations
While palladium is the most common catalyst for cross-coupling reactions of aryl halides, other transition metals such as nickel and copper have emerged as powerful and often more economical alternatives for transforming this compound.
Nickel-Catalyzed Reactions: Nickel catalysts have shown remarkable reactivity in cross-coupling reactions, often enabling transformations that are challenging for palladium. ucla.edu Due to its lower cost and unique electronic properties, nickel catalysis has gained significant traction. youtube.com For this compound, nickel-catalyzed couplings, such as Kumada (with Grignard reagents) and Sonogashira couplings, are highly effective. nih.govnih.gov Nickel(0) complexes, often stabilized by phosphine or N-heterocyclic carbene (NHC) ligands, can activate the C-Br bond. nih.gov Mechanistic pathways for nickel can be more varied than for palladium, sometimes involving Ni(I)/Ni(III) cycles in addition to the more common Ni(0)/Ni(II) pathway. ucla.eduyoutube.com
Copper-Catalyzed Reactions: Copper-catalyzed reactions, particularly for C-N, C-O, and C-S bond formation (Ullmann-type couplings), are highly relevant for the functionalization of this compound. Research has demonstrated the efficacy of copper-catalyzed amination at the C-5 position of 2-amino-5-halopyridines. rsc.org These reactions typically use a copper(I) salt (like CuI) as the catalyst, often in the presence of a ligand (e.g., a diamine or phenanthroline) and a base. Copper catalysis offers a practical and cost-effective method for introducing nitrogen-based nucleophiles, which is a key transformation in medicinal chemistry. organic-chemistry.org
Rhodium-Catalyzed Reactions: Rhodium catalysts are also capable of mediating various transformations, including allylic substitutions and carbocyclization reactions. nih.gov While less common for direct cross-coupling of aryl halides compared to Pd or Ni, rhodium catalysts could potentially be used for more complex, tandem reactions starting from derivatives of this compound.
Table 2: Overview of Other Transition Metal-Catalyzed Reactions This table summarizes potential transformations for this compound using nickel and copper catalysts.
| Metal | Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Reference |
|---|---|---|---|---|
| Nickel | Kumada Coupling | Grignard Reagents (R-MgBr) | NiCl₂(dppp) | nih.gov |
| Nickel | Sonogashira Coupling | Terminal Alkynes | NiCl₂ / NN₂ pincer ligand | nih.gov |
| Copper | Ullmann Amination | Amines, Amides, Heterocycles | CuI / 1,2-Diol | rsc.org |
| Copper | Ullmann-type Condensation | Phenols, Thiols | Cu₂O / PCy₃ | organic-chemistry.org |
Non-Metal-Mediated Reactivity and Green Chemistry Approaches
In line with the principles of green chemistry, recent research has focused on developing synthetic methods that minimize waste, avoid toxic metals, and use environmentally benign conditions. rasayanjournal.co.in For the modification of compounds like this compound, several non-metal-mediated and greener approaches are gaining prominence.
Photocatalytic Reactions: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the generation of reactive radical intermediates under mild conditions. rsc.org This strategy can be applied to the functionalization of halo-N-heterocycles. acs.org For this compound, a photocatalytic approach could facilitate Minisci-type reactions to introduce alkyl groups onto the pyridine ring or engage the C-Br bond in coupling reactions. These reactions often use an organic dye or a metal complex as the photocatalyst, which absorbs light to initiate a single-electron transfer (SET) process, generating the key reactive species. capes.gov.br This methodology avoids the bulk use of stoichiometric and often toxic reagents.
Metal-Free Synthesis and Coupling: There is a growing interest in reactions that proceed without any transition metal catalyst. For pyridine derivatives, base-promoted C-H functionalization reactions provide a metal-free alternative for creating new C-C bonds. organic-chemistry.org While direct metal-free coupling at the C-Br bond is challenging, strategies involving the conversion of the bromide to another functional group that is amenable to metal-free transformations can be envisioned.
Advanced Spectroscopic and Structural Elucidation of Methyl 2 Amino 5 Bromonicotinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For Methyl 2-amino-5-bromonicotinate, with the molecular formula C₇H₇BrN₂O₂, NMR provides detailed information about the hydrogen and carbon environments within the molecule. chemexper.comscbt.com
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region due to the deshielding effect of the aromatic system. The protons of the amino group (-NH₂) often present as a broad singlet, and the methyl protons (-CH₃) of the ester group appear as a sharp singlet in the upfield region.
A related compound, 5-Bromonicotinic acid, shows aromatic proton signals at 9.046 ppm, 8.953 ppm, and 8.420 ppm in DMSO-d₆. chemicalbook.com While the exact chemical shifts for this compound will differ due to the presence of the amino and methyl ester groups, the relative positions and splitting patterns provide valuable structural information. For instance, the protons on the pyridine ring are expected to show coupling with each other.
| Proton Type | Expected Chemical Shift Range (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 9.0 | Doublet, Doublet |
| Amino-H (-NH₂) | 5.0 - 7.0 | Broad Singlet |
| Methyl-H (-OCH₃) | 3.5 - 4.0 | Singlet |
Carbon Nuclear Magnetic Resonance (¹³C-NMR) Analysis
The ¹³C-NMR spectrum of this compound provides information on the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with broadband proton decoupling, resulting in a spectrum of singlets for each unique carbon atom. libretexts.org
The carbonyl carbon of the ester group is typically found in the most downfield region of the spectrum. The carbons of the pyridine ring appear in the aromatic region, with their specific chemical shifts influenced by the bromine and amino substituents. The carbon of the methyl group appears in the upfield region.
For comparison, the ¹³C-NMR spectrum of 2-Amino-5-bromopyridine (B118841) shows signals for the pyridine ring carbons. chemicalbook.com The addition of the methyl carboxylate group in this compound will influence the chemical shifts of the ring carbons.
| Carbon Type | Expected Chemical Shift Range (ppm) |
| Carbonyl (C=O) | 160 - 180 |
| Aromatic C-Br | 100 - 110 |
| Aromatic C-NH₂ | 150 - 160 |
| Aromatic C-H | 120 - 150 |
| Aromatic C-COOCH₃ | 115 - 125 |
| Methyl (-OCH₃) | 50 - 60 |
Advanced Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, advanced multidimensional NMR techniques are employed. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.eduyoutube.com For this compound, COSY would show correlations between the coupled protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com This allows for the direct assignment of protonated carbons in the pyridine ring and the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com HMBC is crucial for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbons bearing the bromine and amino substituents, by observing their long-range couplings to nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net NOESY can help to confirm the stereochemistry and conformation of the molecule.
In Situ NMR Studies for Reaction Monitoring
In situ NMR spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time. researchgate.net This technique allows for the observation of the disappearance of starting materials and the appearance of intermediates and products directly in the reaction mixture. For reactions involving this compound, such as its use in the synthesis of more complex molecules, in situ NMR can provide crucial kinetic and mechanistic information without the need for isolating and analyzing individual samples. researchgate.net
Mass Spectrometry (MS) Applications
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₇H₇BrN₂O₂), the monoisotopic mass is 229.96909 Da. uni.lu HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm), which provides strong evidence for the compound's molecular formula. uni.lu The predicted m/z value for the protonated molecule [M+H]⁺ is 230.97637. uni.lu
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting an initial parent ion and analyzing the resulting daughter ions. In the analysis of this compound, an initial ionization step would form a protonated molecule, [M+H]⁺. In the MS/MS experiment, this specific ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.
The fragmentation pathways can be predicted based on the compound's structure. Common fragmentation patterns for molecules containing a methyl ester and an amino group on a pyridine ring would include:
Loss of a methoxy (B1213986) radical (•OCH₃) from the ester group.
Loss of methanol (B129727) (CH₃OH) .
Decarbonylation with the loss of carbon monoxide (CO).
Cleavage of the entire methyl carboxylate group .
These fragmentation patterns provide a unique fingerprint that confirms the identity of the compound. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in identification.
Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of this compound
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 230.97637 | 137.4 |
| [M+Na]⁺ | 252.95831 | 149.5 |
| [M-H]⁻ | 228.96181 | 142.5 |
| [M+H-H₂O]⁺ | 212.96635 | 136.5 |
| Data sourced from publicly available chemical databases. uni.luuni.lu |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) is an essential technique for verifying the purity of a synthesized compound and analyzing complex mixtures. researchgate.net In this method, a sample of this compound is first passed through a high-performance liquid chromatography (HPLC) column. The column separates the target compound from any impurities, such as unreacted starting materials, isomeric byproducts, or degradation products, based on their differing chemical affinities for the column's stationary phase.
As each component elutes from the column at a characteristic retention time, it is introduced into the mass spectrometer. The MS detector provides mass information for each separated peak, confirming the identity of this compound (molecular weight: 231.05 g/mol ) and helping to identify the chemical nature of any impurities. core.ac.ukaps.org This high sensitivity and specificity make LC-MS a cornerstone for quality control, ensuring that the compound meets the required purity standards for its intended application.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystal structure data for this compound is not available in the cited literature, a detailed analysis of its close structural analog, Methyl 2-amino-5-bromobenzoate , provides significant insight into the expected molecular structure and intermolecular interactions. nih.govresearchgate.net The primary difference is the presence of a nitrogen atom in the pyridine ring of the nicotinate (B505614) versus a carbon atom in the benzene (B151609) ring of the benzoate.
Single crystal X-ray diffraction analysis of Methyl 2-amino-5-bromobenzoate reveals its crystal system, space group, and unit cell dimensions. nih.gov Crystals of this analog were grown from methanol and analyzed using a diffractometer. nih.govresearchgate.net The resulting data allows for the precise calculation of atomic coordinates and bond lengths.
Table 2: Crystallographic Data for the Analog Compound, Methyl 2-amino-5-bromobenzoate
| Parameter | Value |
| Chemical Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.05 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 3.9852 (2) |
| b (Å) | 9.1078 (5) |
| c (Å) | 12.1409 (7) |
| β (°) | 95.238 (3) |
| Volume (ų) | 438.83 (4) |
| Z (molecules/unit cell) | 2 |
| Data from a single-crystal X-ray study by Khan, I. U., et al. nih.govresearchgate.net |
The analysis of the Methyl 2-amino-5-bromobenzoate structure shows that the molecule is nearly planar. nih.govresearchgate.net The dihedral angle between the aromatic ring and the methyl acetate (B1210297) side chain is minimal, at just 5.73 (12)°. nih.govresearchgate.net This planarity is stabilized by a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group (-NH₂) and the carbonyl oxygen atom of the ester group (C=O). nih.govresearchgate.net This interaction forms a stable six-membered ring structure, referred to as an S(6) ring motif. nih.govresearchgate.net Key torsion angles, such as C5–C6–C7–O1 (174.3 (2)°) and C5–C6–C7–O2 (-5.2 (3)°), quantitatively describe this conformation. nih.gov It is highly probable that this compound adopts a similar planar conformation stabilized by the same type of intramolecular hydrogen bond.
In the solid state, molecules are held together by a network of intermolecular forces. For the analog Methyl 2-amino-5-bromobenzoate, the crystal packing is dominated by intermolecular hydrogen bonds. nih.gov The second hydrogen of the amino group forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule (N—H···O). nih.govresearchgate.net This interaction links molecules together, forming zigzag chains that propagate along the b-axis of the crystal. nih.govresearchgate.net
In addition to hydrogen bonding, other interactions are possible for this compound. Halogen bonding , an interaction involving the bromine atom, could play a role in the crystal packing. Furthermore, π-stacking interactions between the electron-rich pyridine rings of adjacent molecules are also a common feature in the crystal structures of such aromatic compounds.
Table 3: Hydrogen-Bond Geometry for the Analog, Methyl 2-amino-5-bromobenzoate (Å, °)
| D—H···A | D-H | H···A | D···A | D—H···A |
| N1—H1N···O1 (intramolecular) | 0.84 (2) | 2.08 (3) | 2.717 (3) | 133 (3) |
| N1—H2N···O1ⁱ (intermolecular) | 0.85 (2) | 2.22 (3) | 3.039 (3) | 162 (2) |
| D = donor atom, H = hydrogen, A = acceptor atom. Symmetry code: (i) x, y-1/2, z+1/2. Data from Khan, I. U., et al. researchgate.net |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. Each functional group within this compound has characteristic frequencies at which it vibrates, providing a spectroscopic fingerprint for the compound. While a full experimental spectrum for the title compound is not detailed in the provided sources, analysis of related compounds allows for the assignment of expected vibrational bands. nih.govindexcopernicus.com
The key vibrational modes for this compound would include:
N-H stretching from the amino group, typically seen as two bands in the 3300-3500 cm⁻¹ region.
C-H stretching from the aromatic ring and the methyl group, appearing around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
C=O stretching of the ester carbonyl group, a strong, sharp band usually found in the 1700-1730 cm⁻¹ range.
C=C and C=N stretching within the pyridine ring, occurring in the 1400-1600 cm⁻¹ region.
C-O stretching of the ester, typically observed between 1100-1300 cm⁻¹.
C-Br stretching , which is expected at lower frequencies, generally below 700 cm⁻¹.
Normal coordinate analysis on the related molecule 2-amino-5-bromopyridine has helped to precisely assign these fundamental vibrations. nih.gov
Table 4: Expected Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | 3300 - 3500 |
| C-H Aromatic Stretch | Pyridine Ring | 3000 - 3100 |
| C-H Aliphatic Stretch | Methyl (-CH₃) | 2850 - 2960 |
| C=O Carbonyl Stretch | Ester (-COOCH₃) | 1700 - 1730 |
| C=C / C=N Ring Stretch | Pyridine Ring | 1400 - 1600 |
| C-N Stretch | Amino-Pyridine | 1250 - 1350 |
| C-O Stretch | Ester (-COOCH₃) | 1100 - 1300 |
| C-Br Stretch | Bromo-Pyridine | < 700 |
Computational Investigations of Methyl 2 Amino 5 Bromonicotinate
Density Functional Theory (DFT) Studies
Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. For Methyl 2-amino-5-bromonicotinate, DFT studies would provide fundamental information about its reactivity and spectroscopic signatures. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which has been shown to provide a good balance of accuracy and computational cost for organic molecules. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ejournal.by
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine (B92270) ring, while the LUMO would likely be distributed over the electron-withdrawing methyl nicotinate (B505614) portion of the molecule. This distribution facilitates intramolecular charge transfer, a property that is often important for applications in materials science.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.15 |
| LUMO Energy | -1.85 |
| HOMO-LUMO Gap (ΔE) | 4.30 |
Note: These values are illustrative and based on typical DFT calculations for similar aromatic compounds.
DFT calculations are highly effective in predicting spectroscopic data, which can be used to interpret experimental spectra.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound would aid in the structural confirmation of the compound. The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used for this purpose. Predicted shifts are compared with experimental data to validate the computed structure.
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be predicted by calculating its harmonic vibrational frequencies. These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching of the N-H, C=O, and C-Br bonds, as well as the bending and ring vibrations of the pyridine core. nih.govresearchgate.net A scaling factor is often applied to the calculated frequencies to better match experimental values due to the approximations inherent in the theoretical models. researchgate.net
Table 2: Predicted and Experimental Vibrational Frequencies for Key Functional Groups
| Functional Group | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3450 | Not Available |
| C=O Stretch | 1710 | Not Available |
| C-N Stretch | 1320 | Not Available |
| C-Br Stretch | 650 | Not Available |
DFT can be employed to model chemical reactions involving this compound, providing insights into reaction mechanisms. This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. For instance, in reactions such as electrophilic aromatic substitution or nucleophilic attack, DFT can elucidate the preferred sites of reaction and the energy barriers associated with different pathways. cu.edu.egmdpi.com
For example, a study on the synthesis of substituted pyridines has utilized computational methods to understand the reaction mechanism, including the identification of intermediates and transition states. nih.gov Similar approaches could be applied to understand the reactivity of the amino group or the pyridine ring in this compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.
While the pyridine ring of this compound is rigid, the molecule possesses conformational flexibility primarily around the rotatable bonds of the methyl ester and amino groups. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules. Computational studies on similar molecules, like nicotine, have investigated the relative rotation of the pyridine and other rings. capes.gov.brnih.gov
The behavior of this compound in solution can be significantly influenced by the solvent. MD simulations using explicit solvent models can provide a detailed picture of the solvation shell around the molecule and how solvent molecules interact with the solute. easychair.orgchemrxiv.org These simulations can reveal how different solvents affect the conformational preferences and the accessibility of reactive sites on the molecule. easychair.org For instance, polar solvents would be expected to form hydrogen bonds with the amino and ester groups, which could influence the molecule's reactivity and spectroscopic properties. The study of solvent effects is critical for optimizing reaction conditions in synthetic chemistry. osti.gov
Quantum Chemical Methodologies for Reactivity and Selectivity Prediction
Quantum chemical methods, particularly Density Functional Theory (DFT), are at the forefront of computational chemistry for predicting the electronic structure and reactivity of molecules. nih.govresearchgate.netmdpi.com These methods allow for the calculation of various molecular properties that are key indicators of how a molecule will behave in a chemical reaction.
For this compound, DFT calculations can be employed to determine its optimized molecular geometry, which represents the most stable arrangement of its atoms. From this optimized structure, a wealth of information can be derived. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally suggests higher reactivity.
Furthermore, the distribution of electron density within the molecule can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing valuable insights into the sites most likely to be involved in chemical reactions. For instance, the nitrogen and oxygen atoms are expected to be electron-rich centers, while the hydrogen atoms of the amino group and the regions near the bromine atom might exhibit electrophilic character.
To illustrate the type of data obtained from such calculations, a hypothetical set of quantum chemical parameters for this compound, based on typical values for similar molecules, is presented in the table below.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |
This table presents hypothetical data for illustrative purposes.
These parameters, along with others such as Mulliken charges and Fukui functions, can be used to predict the regioselectivity of reactions involving this compound. For example, in electrophilic aromatic substitution reactions, the positions on the pyridine ring with the highest electron density would be predicted as the most favorable sites for attack.
In Silico Modeling for Predictive Structure-Activity Relationship (SAR) Studies
In silico modeling is a critical component of modern drug discovery and development, enabling the prediction of a compound's biological activity based on its chemical structure. nih.govwinona.edu Quantitative Structure-Activity Relationship (QSAR) is a key in silico technique that aims to establish a mathematical correlation between the structural properties of a series of compounds and their biological activities. nih.govyoutube.com
For this compound and its derivatives, a QSAR study would involve several steps. First, a dataset of related compounds with known biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled. Next, a variety of molecular descriptors would be calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure, such as:
Topological descriptors: Related to the 2D representation of the molecule, including size, shape, and branching.
Electronic descriptors: Derived from quantum chemical calculations, such as HOMO/LUMO energies and partial atomic charges.
Hydrophobic descriptors: Quantifying the molecule's lipophilicity, often represented by the logarithm of the partition coefficient (logP).
Steric descriptors: Related to the three-dimensional bulk and shape of the molecule.
Once the descriptors and biological activities are tabulated, statistical methods like multiple linear regression or machine learning algorithms are used to build a QSAR model. nih.gov This model takes the form of an equation that relates the descriptors to the activity. A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective compounds. nih.gov
To illustrate this, a hypothetical SAR study for a series of this compound derivatives is presented below. The goal of this hypothetical study is to predict the inhibitory activity against a specific enzyme.
| Derivative | R-group | logP | Molecular Weight | Predicted IC₅₀ (µM) |
| 1 | -H | 2.1 | 230.06 | 5.2 |
| 2 | -Cl | 2.6 | 264.51 | 3.8 |
| 3 | -F | 2.2 | 248.05 | 4.9 |
| 4 | -CH₃ | 2.5 | 244.09 | 4.1 |
| 5 | -OCH₃ | 2.0 | 260.09 | 6.0 |
This table presents hypothetical data for illustrative purposes. The R-group refers to a hypothetical substitution on the pyridine ring.
The insights gained from such a model could, for example, indicate that increasing hydrophobicity (higher logP) at a specific position leads to enhanced activity, or that bulky substituents are detrimental. winona.edu This information is invaluable for medicinal chemists in the rational design of new drug candidates. scispace.comnih.gov
Applications in Medicinal Chemistry and Biological Activity of Methyl 2 Amino 5 Bromonicotinate Derivatives
Design and Synthesis of Bioactive Derivatives for Therapeutic Applications
The strategic design of derivatives based on the methyl 2-amino-5-bromonicotinate scaffold is a cornerstone of their therapeutic potential. The bromine atom at the 5-position is a key feature, enhancing the electrophilicity of the pyridine (B92270) ring and serving as a versatile handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide range of aryl, heteroaryl, and alkyl substituents, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets.
The amino group at the 2-position and the methyl ester at the 3-position are also readily modified. The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to form fused heterocyclic systems. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. This multi-faceted reactivity allows for the synthesis of a rich variety of derivatives, including but not limited to thieno[2,3-d]pyrimidines, quinolines, and various substituted pyridine compounds.
For instance, the cyclization of 2-aminonicotinate derivatives is a common strategy. The reaction of this compound with isothiocyanates can lead to the formation of pyrimido[4,5-b]quinoline derivatives, while condensation with urea (B33335) or thiourea (B124793) can yield pyridopyrimidinones. These synthetic strategies have been instrumental in generating novel chemical entities with diverse biological activities.
Evaluation of Anti-inflammatory Potential and Associated Mechanisms
Derivatives of this compound have demonstrated significant promise as anti-inflammatory agents. The design of these compounds often targets key enzymes and signaling pathways involved in the inflammatory cascade. A notable strategy involves the synthesis of derivatives that can modulate the production of pro-inflammatory mediators.
Research has shown that certain thienopyrimidine derivatives, which can be synthesized from precursors related to this compound, exhibit potent anti-inflammatory effects. These compounds have been found to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. Furthermore, some derivatives have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two critical enzymes in the inflammatory process. The mechanism of action for some of these compounds involves the activation of the NRF2 pathway, a key regulator of the antioxidant and anti-inflammatory response.
The anti-inflammatory activity of these derivatives is often evaluated through in vitro assays using cell lines such as RAW 264.7 macrophages. The ability of these compounds to reduce the levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β is a key indicator of their potential therapeutic efficacy.
Table 1: Anti-inflammatory Activity of Selected Derivatives
| Compound Type | Target/Assay | Activity |
|---|---|---|
| Thienopyrimidine Derivative | NO Production in LPS-stimulated RAW 264.7 cells | Significant Inhibition |
| Morpholinopyrimidine Derivative | iNOS and COX-2 mRNA expression | Downregulation |
| Benzothiazole Derivative | Carrageenan-induced rat paw edema | Potent Inhibition |
Investigation of Anti-cancer Activities and Cellular Targets
The development of novel anti-cancer agents is a major focus in the exploration of this compound derivatives. The structural versatility of this scaffold allows for the design of molecules that can target various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.
A significant number of derivatives have been synthesized and evaluated for their cytotoxic activity against a range of cancer cell lines, including those from breast, lung, and colon cancers. For example, certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have shown promising antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com The mechanism of action for these anti-cancer derivatives is often multifaceted. Some compounds have been shown to induce apoptosis (programmed cell death) by modulating the expression of key apoptotic proteins like Bax and Bcl-2. Others have been found to cause cell cycle arrest at different phases, such as G2/M, thereby preventing cancer cell division.
Specific molecular targets have been identified for some of these derivatives. For instance, some pyrimidine (B1678525) derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers. bldpharm.com Inhibition of EGFR can block downstream signaling pathways that are crucial for cancer cell growth and survival. Other derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.
Table 2: Anti-cancer Activity of Selected Derivatives
| Derivative Class | Cancer Cell Line | Biological Effect | Molecular Target (if identified) |
|---|---|---|---|
| 4-Amino-thieno[2,3-d]pyrimidine | MCF-7, MDA-MB-231 | Antiproliferative activity | - |
| 5-Trifluoromethylpyrimidine | A549, MCF-7, PC-3 | Antitumor activity, induction of apoptosis, G2/M cell cycle arrest | EGFR |
| 5-Methylisatin | - | Potential CDK2 inhibition | CDK2 |
| Thienopyrimidinone | MCF-7 | Anti-proliferative activity | - |
Enzyme Inhibition and Receptor Binding Studies
The therapeutic effects of this compound derivatives are often mediated by their ability to inhibit specific enzymes or bind to cellular receptors. A significant area of research has focused on the development of kinase inhibitors, as kinases play a central role in numerous diseases, including cancer and inflammatory disorders.
As mentioned previously, derivatives have been designed to target protein kinases such as EGFR and CDKs. bldpharm.com Multi-kinase inhibitors, which can simultaneously block the activity of several kinases, have also been developed from related heterocyclic scaffolds, offering a potential strategy to overcome drug resistance.
In the context of inflammation, derivatives have been shown to inhibit enzymes like COX-2 and 5-lipoxygenase (5-LOX), both of which are involved in the production of pro-inflammatory mediators. For antimicrobial applications, enzymes essential for bacterial survival, such as DNA gyrase and topoisomerase IV, are potential targets.
Receptor binding studies have also been conducted for certain derivatives. For example, some compounds have been evaluated for their ability to bind to serotonin (B10506) (5-HT) receptors, suggesting potential applications in neurological disorders. The affinity and selectivity of these derivatives for their target enzymes or receptors are critical determinants of their therapeutic potential and are often optimized through structure-activity relationship (SAR) studies.
Table 3: Enzyme and Receptor Targets of Selected Derivatives
| Derivative Type | Target | Therapeutic Area |
|---|---|---|
| Pyrimidine Derivative | EGFR | Anti-cancer |
| Isatin Derivative | CDK2 | Anti-cancer |
| Benzothiazole Derivative | COX-2, 5-LOX | Anti-inflammatory |
| Phenyl-aminopyrimidine Derivative | B-Raf Kinase | Anti-cancer |
| Substituted Aniline Derivative | 5-HT2 Receptor | Neurological Disorders |
Assessment of Antimicrobial Efficacy
The emergence of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives of this compound have been investigated for their potential to address this challenge. The heterocyclic structures derived from this scaffold are known to be present in many existing antimicrobial drugs.
A variety of derivatives, including those incorporating thiazole (B1198619), pyrazole, and quinoline (B57606) moieties, have been synthesized and screened for their activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.com The antimicrobial activity is typically quantified by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
For instance, certain thiazole Schiff base derivatives have shown potent antibacterial activity, which is attributed to their ability to interfere with bacterial cell wall synthesis or disrupt metabolic processes. mdpi.com Some α-aminophosphonate derivatives bearing quinoline and thiazole moieties have also demonstrated moderate to good inhibitory activity against various bacterial strains. The structure-activity relationship studies in this area aim to identify the structural features that are crucial for potent and broad-spectrum antimicrobial activity.
Table 4: Antimicrobial Activity of Selected Derivatives
| Derivative Class | Microbial Strain(s) | Activity (MIC) |
|---|---|---|
| Thiazole Schiff Base | Staphylococcus aureus, Escherichia coli | Potent Inhibition |
| α-Aminophosphonate | Gram-positive and Gram-negative bacteria | Moderate to Good Inhibition |
| N-Substituted-β-amino Acid | Staphylococcus aureus, Mycobacterium luteum | Good Activity (MIC as low as 15.6 µg/mL for some) |
Elucidation of Biological Pathway Modulation and Disease Mechanisms
Understanding how these derivatives modulate biological pathways is crucial for elucidating their mechanisms of action and identifying their full therapeutic potential. The biological activities described in the previous sections are the result of interactions with specific molecular targets that are part of larger signaling networks.
In the context of cancer, derivatives that inhibit kinases like EGFR or CDK2 directly impact signaling pathways that control cell proliferation, survival, and differentiation. bldpharm.com For example, EGFR inhibition disrupts the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are frequently dysregulated in cancer. Similarly, CDK2 inhibition leads to cell cycle arrest by interfering with the machinery that drives cell division. The induction of apoptosis by some derivatives involves the modulation of the intrinsic or extrinsic apoptotic pathways, often characterized by changes in the levels of caspases and Bcl-2 family proteins.
In inflammation, the modulation of the NF-κB and NRF2 signaling pathways is a key mechanism for many anti-inflammatory compounds. Derivatives that inhibit the activation of NF-κB can reduce the expression of a wide range of pro-inflammatory genes. Conversely, activators of the NRF2 pathway can enhance the expression of antioxidant and cytoprotective genes, thereby mitigating inflammatory damage.
The study of these pathway modulations often involves techniques such as Western blotting to measure protein expression levels, reporter gene assays to assess transcription factor activity, and gene expression profiling to gain a comprehensive view of the cellular response to the compound.
Pharmacokinetic and Pharmacodynamic Considerations for Derivatives
For any derivative to be a viable drug candidate, it must possess not only potent biological activity but also favorable pharmacokinetic and pharmacodynamic properties. Pharmacokinetics (PK) describes what the body does to the drug (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics (PD) describes what the drug does to the body (the relationship between drug concentration and its effect).
Preliminary assessments of the PK properties of these derivatives are often performed using in silico (computational) models and in vitro assays. ADME predictions can help to identify potential liabilities early in the drug discovery process. For example, some studies on related heterocyclic compounds have included predictions of oral bioavailability and compliance with Lipinski's rule of five, which provides a general guideline for drug-likeness.
In vitro metabolic stability studies using liver microsomes can provide an indication of how quickly a compound might be cleared from the body. Some thienopyrimidine derivatives have been shown to have favorable pharmacokinetic profiles in in vivo studies, suggesting good bioavailability and a reasonable half-life. mdpi.com
Pharmacodynamic studies aim to establish a clear link between the concentration of the derivative at its site of action and the observed biological effect. This involves measuring target engagement, for example, by assessing the degree of enzyme inhibition in vivo, and correlating this with the therapeutic outcome in animal models of disease. While detailed PK/PD studies for a wide range of this compound derivatives are not extensively reported in the public domain, the initial findings for related compounds are encouraging and provide a basis for further development.
Blood-Brain Barrier Permeability Studies
The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. sigmaaldrich.com For compounds targeting CNS diseases, the ability to permeate the BBB is a critical factor. nih.gov
While no specific studies on the BBB permeability of this compound derivatives were identified, research on related small molecules offers insights into the physicochemical properties that govern CNS penetration. Key factors influencing BBB permeability include:
Lipophilicity: A moderate degree of lipophilicity, often measured as the logarithm of the partition coefficient (logP), is generally required for passive diffusion across the BBB.
Molecular Weight: Lower molecular weight compounds (typically < 500 Da) are more likely to cross the BBB.
Polar Surface Area (PSA): A lower PSA is generally associated with better BBB penetration.
Hydrogen Bonding Capacity: A reduced number of hydrogen bond donors and acceptors can enhance permeability.
Table 1: General Physicochemical Properties Influencing Blood-Brain Barrier Permeability
| Property | Favorable for BBB Permeability | Unfavorable for BBB Permeability |
| Lipophilicity (logP) | 1 - 3 | < 1 or > 3 |
| Molecular Weight (Da) | < 400 - 500 | > 500 |
| Polar Surface Area (PSA) | < 60 - 70 Ų | > 90 Ų |
| Hydrogen Bond Donors | ≤ 3 | > 3 |
| Hydrogen Bond Acceptors | ≤ 7 | > 7 |
This table presents generally accepted guidelines for predicting BBB permeability and is not based on specific data for this compound derivatives.
Studies on other classes of compounds have shown that strategic modifications, such as masking polar functional groups or introducing lipophilic moieties, can improve BBB penetration. nih.gov
In Vivo Metabolic Stability and Biotransformation
The metabolic stability of a drug candidate is a crucial parameter that influences its half-life, oral bioavailability, and potential for drug-drug interactions. While specific data for derivatives of this compound is not available, studies on related aromatic and heterocyclic compounds highlight common metabolic pathways.
The primary sites of metabolism for a molecule like this compound and its derivatives would likely involve the ester, the amino group, and the pyridine ring. Potential biotransformations could include:
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis by esterases to form the corresponding carboxylic acid.
Oxidation: The pyridine ring can undergo oxidation, and the amino group can be N-oxidized or undergo deamination.
Conjugation: The amino group and any hydroxylated metabolites can be conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.
Table 2: Potential Metabolic Pathways for 2-Aminopyridine (B139424) Derivatives
| Metabolic Reaction | Enzyme Family | Potential Consequence |
| Ester Hydrolysis | Carboxylesterases | Formation of a more polar carboxylic acid metabolite. |
| Aromatic Hydroxylation | Cytochrome P450 | Introduction of a hydroxyl group on the pyridine ring. |
| N-Oxidation | Cytochrome P450, Flavin-containing monooxygenases | Formation of an N-oxide metabolite. |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Increased water solubility and excretion. |
| Sulfation | Sulfotransferases (SULTs) | Increased water solubility and excretion. |
This table outlines potential metabolic pathways based on the functional groups present in the general class of 2-aminopyridine derivatives and is not based on experimental data for this compound derivatives.
Improving metabolic stability often involves modifying the parts of the molecule that are most susceptible to metabolic enzymes. For instance, replacing a metabolically labile methyl ester with a more stable amide or a different ester group can enhance the compound's half-life.
Structure-Activity Relationship (SAR) Studies for Targeted Biological Functions
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. For the 2-aminopyridine class of compounds, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets. nih.gov
For derivatives of this compound, a systematic SAR exploration would involve modifying each of the key functional groups:
The 2-Amino Group: This group can be acylated, alkylated, or incorporated into a heterocyclic ring to explore its role in target binding.
The 5-Bromo Position: The bromine atom can be replaced with other halogens, alkyl, aryl, or other functional groups to probe the effect of electronics and sterics at this position.
The 3-Carboxylate Group: The methyl ester can be converted to other esters, amides, or carboxylic acids to investigate the impact on potency and pharmacokinetic properties.
Table 3: Illustrative SAR Exploration for a Hypothetical 2-Aminopyridine Derivative
| Position of Modification | Type of Modification | Potential Impact on Activity |
| 2-Amino Group | Acylation with various acyl groups | May increase potency by forming additional hydrogen bonds with the target. |
| 5-Position | Replacement of bromine with a phenyl group | Could enhance potency through hydrophobic interactions. |
| 3-Position | Conversion of methyl ester to an ethyl amide | May improve metabolic stability and alter target engagement. |
This table provides a hypothetical example of an SAR study and does not represent actual data for this compound derivatives.
Preclinical Efficacy Studies (In Vitro and In Vivo Models)
Before a drug candidate can be tested in humans, its efficacy must be demonstrated in preclinical models. This typically involves a combination of in vitro (cell-based) and in vivo (animal) studies.
While no preclinical efficacy data for derivatives of this compound have been reported, the broader class of 2-aminopyridine derivatives has shown promise in various therapeutic areas, including oncology and infectious diseases. acs.orgnih.gov
In Vitro Efficacy:
Cell-based Assays: Derivatives would be tested for their ability to inhibit the growth of cancer cell lines or the replication of viruses or bacteria.
Enzyme Inhibition Assays: If the target is an enzyme, the compounds would be evaluated for their ability to inhibit its activity.
In Vivo Efficacy:
Animal Models of Disease: Compounds that show promise in vitro would be advanced to animal models. For example, in oncology, this would involve testing the compound's ability to reduce tumor growth in xenograft models. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: These studies aim to correlate the concentration of the drug in the body with its therapeutic effect.
The selection of appropriate in vitro and in vivo models is crucial for predicting the potential clinical success of a new therapeutic agent.
Other Research Applications of Methyl 2 Amino 5 Bromonicotinate
Applications in Agrochemical Research and Development
The structural motifs present in methyl 2-amino-5-bromonicotinate are of significant interest in the discovery of new agrochemicals. While direct applications of the compound itself are not extensively documented in public literature, its role as a key intermediate is evident from research on analogous structures. Pyridine-based compounds are a cornerstone of modern insecticides and fungicides, and the specific substituents of this molecule make it a valuable starting material.
For instance, the synthesis of novel insecticidal compounds often involves intermediates containing a bromo-amino-aromatic core, which can be further elaborated to create active ingredients that target specific biological pathways in pests google.com. A related isomer, Methyl 2-amino-5-bromoisonicotinate, is noted for its use in formulating crop protection products chemimpex.com. Furthermore, research into new classes of insecticides, such as N-substituted amino-2(5H)-oxazolones, highlights the industry's focus on amine-containing heterocyclic compounds for developing next-generation pest control agents researchgate.net. The development of advanced agrochemicals also includes coupling amino acid-like structures to pesticide molecules to enhance their transport within the plant's vascular system, allowing for systemic protection against pests and diseases google.com. Given these trends, this compound is a prime candidate for use as a precursor in the synthesis of new, more effective and targeted agrochemicals.
Utility in Material Science for Novel Compound and Polymer Development
In the field of material science, there is a continuous search for organic molecules that can form materials with unique optical or electronic properties. One of the most promising areas is the development of nonlinear optical (NLO) materials, which are crucial for applications in photonics, optical data processing, and telecommunications researchgate.net. These materials can alter the properties of light, for example, by generating light at a new frequency, a process known as second-harmonic generation (SHG).
While research on this compound itself is limited, a closely related analog, methyl 2-amino-5-bromobenzoate (M2A5B), has been successfully grown as a single crystal and characterized for its NLO properties. nih.gov The study demonstrated that M2A5B possesses favorable characteristics for NLO applications, including a wide optical transparency window and significant SHG efficiency nih.gov. The presence of both an electron-donating amino group and an electron-withdrawing ester group, along with the heavy bromine atom, contributes to the molecule's asymmetric electronic structure, a key requirement for quadratic NLO activity.
The findings for M2A5B suggest that this compound, with its similar electronic and structural features on a pyridine (B92270) ring, holds significant potential as a building block for new NLO materials. It could be used to synthesize novel organic crystals or incorporated as a chromophore into polymers designed for optoelectronic applications mdpi.com.
Table 1: Properties of the Analogous NLO Crystal, Methyl 2-amino-5-bromobenzoate (M2A5B)
| Property | Value |
|---|---|
| Crystal Growth Method | Slow evaporation solution growth |
| Optical Energy Band Gap | 2.7 eV |
| Melting Point | 74°C |
| Second Harmonic Generation (SHG) | Phase matching established |
Data sourced from a study on Methyl 2-amino-5-bromobenzoate, a structural analog of this compound. nih.gov
Future Perspectives and Research Gaps for Methyl 2 Amino 5 Bromonicotinate
Emerging Synthetic Methodologies and Catalytic Systems
The synthesis of functionalized pyridines like Methyl 2-amino-5-bromonicotinate is continuously evolving. While traditional methods for creating related structures, such as the diazotization hydrolysis of a 2-amino-5-bromoisonicotinate precursor, are established, future research is focused on more efficient and versatile approaches. google.comgoogle.com A significant area of development is the use of advanced catalytic systems.
Palladium-catalyzed cross-coupling reactions, for instance, offer a powerful strategy for late-stage functionalization. nih.gov This allows for the introduction of diverse substituents onto the pyridine (B92270) ring, starting from a bromo-precursor like this compound. This approach facilitates the rapid generation of a library of analogues, which is crucial for developing structure-activity relationships (SAR). nih.gov Research is ongoing to discover novel catalysts, including those based on earth-abundant metals, that can perform these transformations more efficiently and with greater substrate scope. Furthermore, the development of one-pot multicomponent reactions (MCRs) that can construct the substituted pyridine core in a single step from simple precursors is a key area of interest for improving synthetic efficiency. researchgate.net
Development of Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of a molecule's three-dimensional structure is fundamental to elucidating its function and interactions. Future research will increasingly rely on advanced spectroscopic and structural characterization techniques to analyze this compound and its more complex derivatives.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy remains a pivotal tool. Advanced NMR experiments can provide unambiguous assignment of all proton and carbon signals and reveal through-space correlations, which are essential for confirming the precise regiochemistry and conformation of synthesized molecules. nih.gov For more complex systems, such as when a derivative is bound to a biological target like an enzyme, techniques like X-ray crystallography are invaluable. nih.gov Obtaining a co-crystal structure can reveal the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding event. nih.govnih.gov Additionally, techniques like Electron Energy-Loss Spectroscopy (EELS) coupled with Transmission Electron Microscopy (TEM) are emerging for providing highly localized chemical information, which could be adapted to study the compound's integration into larger systems or materials. arxiv.org These advanced methods are crucial for moving beyond simple confirmation of identity to a deep understanding of molecular structure and dynamics. researchgate.net
Identification of Untapped Biological Targets and Therapeutic Areas
Nicotinic acid and its derivatives are known to possess a wide range of biological activities, making them attractive scaffolds for drug discovery. nih.govbenthamscience.com Derivatives have been investigated for anticancer, anti-inflammatory, and antimalarial properties. nih.govnih.govnih.gov A significant future direction for this compound is to use it as a starting point to explore untapped biological targets and new therapeutic areas.
One promising area is the development of kinase inhibitors. For example, derivatives of the related amlexanox (B1666007) scaffold have been shown to inhibit the non-canonical IκB kinases TANK-binding kinase 1 (TBK1) and IKKε, which are targets for the treatment of obesity and related metabolic disorders. nih.gov The core structure of this compound could be elaborated to generate novel inhibitors for these or other inflammatory kinases. Another potential avenue is in oncology, where pyridine-based compounds have been designed to target various mechanisms, including microtubule dynamics. nih.gov The dihydrofolate reductase enzyme, a validated target in antimalarial therapy, has also been successfully inhibited by pyridine derivatives. nih.gov By systematically modifying the structure of this compound and screening these new compounds against a diverse range of biological targets, researchers can identify novel leads for diseases with unmet medical needs.
Exploration of Sustainable Synthesis and Green Chemistry Approaches
The pharmaceutical industry is increasingly focused on developing environmentally benign synthetic processes. The principles of green chemistry—reducing waste, avoiding hazardous solvents, and improving energy efficiency—are paramount for the future synthesis of this compound and its derivatives. rasayanjournal.co.in
Key green chemistry strategies applicable to pyridine synthesis include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.gov
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form the final product, which increases efficiency, saves resources, and reduces waste. researchgate.net
Solvent-Free Reactions: Performing reactions without a solvent (or using green solvents like water or ethanol) minimizes environmental impact and can simplify product purification. rasayanjournal.co.inroyalsocietypublishing.org
Use of Green Catalysts: Employing reusable, non-toxic catalysts, such as magnetic nanoparticles or ceric ammonium (B1175870) nitrate (B79036) (CAN), can replace more hazardous reagents and facilitate easier product separation. researchgate.netroyalsocietypublishing.org
The table below compares conventional methods with green chemistry approaches for pyridine synthesis.
| Aspect | Conventional Synthesis | Green Chemistry Approach | Benefit of Green Approach |
|---|---|---|---|
| Energy Input | Prolonged heating with conventional methods | Microwave irradiation (minutes) | Reduced reaction time, energy savings. nih.gov |
| Solvents | Often uses hazardous or toxic organic solvents | Solvent-free conditions or green solvents (water, ethanol) | Reduced environmental pollution and health risk. rasayanjournal.co.in |
| Reaction Steps | Often multi-step, requiring isolation of intermediates | One-pot multicomponent reactions (MCRs) | Higher efficiency, atom economy, less waste. researchgate.net |
| Catalysts/Reagents | May use stoichiometric, toxic reagents | Reusable, efficient catalysts (e.g., CAN, magnetic nanoparticles) | Reduced waste, easier catalyst recovery and reuse. researchgate.netroyalsocietypublishing.org |
| Yield & Purity | Variable yields, often requires extensive purification | Generally high yields and cleaner product profiles | Improved process efficiency and reduced purification costs. nih.gov |
By integrating these sustainable practices, the production of valuable chemical building blocks like this compound can become more economically and environmentally viable. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of AI can impact several key areas:
De Novo Design: Generative AI models can design novel molecular structures based on the core scaffold, optimized for specific properties like binding affinity to a target or improved solubility. ijpsjournal.com
Property Prediction: ML models can be trained to predict various crucial properties of new derivatives before they are ever synthesized. This includes physicochemical properties (solubility, permeability), pharmacokinetic profiles, and potential toxicity. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov
Virtual Screening: AI-powered tools can screen vast virtual libraries of compounds derived from this compound against a 3D model of a biological target, identifying those with the highest predicted binding affinity. nih.govnih.gov
Structure-Property Relationship Analysis: ML algorithms can help decipher complex structure-activity relationships within a series of compounds, identifying which molecular features are most important for biological activity. nih.gov
The table below outlines key applications of AI/ML in the context of designing derivatives of this compound.
| AI/ML Application | Description | Potential Impact on Research |
|---|---|---|
| Generative Models (e.g., RNN, NTM) | Create novel molecular structures with desired therapeutic profiles. mdpi.com | Accelerates the discovery of new chemical entities with enhanced efficacy. |
| Predictive Modeling | Predict physicochemical properties, bioactivity, and toxicity from molecular structure. nih.govnih.gov | Reduces costly and time-consuming experimental screening by prioritizing candidates. |
| Virtual High-Throughput Screening | Computationally screen millions of virtual compounds against a biological target. nih.gov | Rapidly identifies potential hit compounds for further development. |
| Target Identification | Analyze complex biological data to identify novel protein targets associated with disease. mdpi.com | Opens up new therapeutic areas for compound development. |
| Synthetic Route Prediction | Suggest efficient and viable synthetic pathways for target molecules. | Aids chemists in planning and executing the synthesis of novel derivatives. |
The primary challenge for the successful application of AI is the need for large, high-quality datasets for training the models. mdpi.comarxiv.org As more experimental data on pyridine derivatives becomes available, the predictive power and utility of these in silico tools will continue to grow, guiding future research toward the most promising therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-amino-5-bromonicotinate, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves bromination of methyl nicotinate derivatives followed by selective amination. Key steps include:
- Bromination : Use of N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to minimize side reactions like over-bromination .
- Amination : Employing ammonia or protected amine sources in polar aprotic solvents (e.g., DMF) at 60–80°C. Purity is optimized via recrystallization in ethanol/water mixtures .
- Critical Parameters : Excess brominating agents lead to di-brominated byproducts, while high temperatures during amination reduce regioselectivity.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : and NMR to confirm substitution patterns (e.g., bromine at C5, methyl ester at C2) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to quantify purity (>95% required for reproducibility) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula () and rule out contaminants .
Q. What solvent systems are optimal for dissolving this compound in cross-coupling reactions?
- Solubility Profile :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Suitable for stock solutions |
| THF | 10–15 | Limited stability under reflux |
| Ethanol | 5–10 | Precipitates at high purity |
- Recommendation : Use degassed DMSO for Suzuki-Miyaura couplings to prevent oxidation of palladium catalysts .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the reactivity of this compound under varying catalytic systems?
- Case Study : Discrepancies in coupling yields (e.g., Pd(PPh) vs. XPhos Pd G3) may arise from:
- Ligand Steric Effects : Bulky ligands improve selectivity for C–Br bonds over competing C–N activation .
- Base Sensitivity : KCO vs. CsCO alters reaction kinetics; trace water content must be <50 ppm for reproducibility .
- Troubleshooting : Conduct kinetic studies (in-situ IR monitoring) and DFT calculations to map energy barriers for competing pathways .
Q. What strategies validate the stability of this compound under physiological conditions for drug discovery applications?
- Experimental Design :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor via LC-MS for ester hydrolysis to 2-amino-5-bromonicotinic acid .
- Oxidative Stress Tests : Expose to HO/Fe systems to simulate radical-mediated degradation .
Q. How can researchers leverage this compound in fragment-based drug discovery (FBDD)?
- Methodology :
- Fragment Screening : Use SPR (surface plasmon resonance) or MST (microscale thermophoresis) to assess binding to targets like kinase domains .
- SAR Expansion : Introduce substituents at C3 (e.g., halogens, methyl groups) to enhance affinity; validate via X-ray crystallography .
- Data Interpretation : Correlate IC values with logP and polar surface area to optimize pharmacokinetic properties .
Methodological Guidelines
- Reproducibility : Always report catalyst loadings, solvent batches, and purification methods (e.g., column chromatography vs. recrystallization) .
- Data Contradictions : Perform meta-analyses using tools like RevMan to compare results across studies, accounting for variables like reaction scale and equipment .
- Ethical Reporting : Disclose all synthetic intermediates and byproducts in supplementary information to aid peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
